Acridarsine,10-phenyl-

Medicinal Chemistry Organoarsenic Chemistry Heterocyclic Synthesis

Investigators exploring arsenic-for-nitrogen substitution in acridine scaffolds require structurally defined reference compounds to generate reproducible SAR data. Acridarsine,10-phenyl- (CAS 28660-45-9) is a precisely characterized 10-aryl-9-arsaanthracene whose 10-phenyl substituent imparts a steric and electronic profile distinct from other analogues-procurement decisions cannot assume functional equivalence among in-class compounds without direct comparison. • Defined benchmark for SAR studies evaluating N→As replacement effects on ring electronics and DNA intercalation propensity • Reference standard for optimizing flash vacuum pyrolysis synthetic routes to arsaanthracene derivatives • Supplied at ≥98% purity; suitable for NMR, MS, and X-ray crystallographic characterization For research use only; not for human or veterinary applications.

Molecular Formula C19H13As
Molecular Weight 316.2 g/mol
CAS No. 28660-45-9
Cat. No. B1665454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridarsine,10-phenyl-
CAS28660-45-9
SynonymsAcridarsine,10-phenyl-
Molecular FormulaC19H13As
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42
InChIInChI=1S/C19H13As/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
InChIKeyYDRNCDWYRCHVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acridarsine,10-phenyl Identity & Class


Acridarsine,10-phenyl- (CAS 28660-45-9), also known as 10-phenylacridarsine or 10-phenyl-9-arsaanthracene, is a tricyclic organoarsenic heterocycle with the molecular formula C19H13As and a molecular weight of 316.23 g/mol. It is formally derived from acridine by replacement of the nitrogen atom with arsenic, and it belongs to the broader class of 10-aryl-9-arsaanthracenes [1]. This compound is listed as a research biochemical by multiple vendors, typically supplied as a solid with a purity of ≥98% . It is intended exclusively for non-human research use and is not sold for therapeutic or veterinary purposes .

Substitution Limitations for Acridarsine,10-phenyl


Within the acridarsine family, the nature and position of the aryl substituent is a critical determinant of both chemical reactivity and potential biological interaction. The synthetic literature on 10-aryl-9-arsaanthracenes explicitly demonstrates that the pyrolytic yield and stability of these compounds depend directly on the substituent at the C(10) position [1]. Unlike unsubstituted acridarsine or other 10-aryl analogues (e.g., 10-benzyl or 10,10-dibenzyl derivatives), the 10-phenyl group imparts a distinct steric and electronic profile that is not interchangeable with other aryl or alkyl substituents without altering the compound's fundamental behavior [1]. Therefore, procurement decisions cannot assume functional equivalence among in-class compounds without direct, head-to-head quantitative comparison data.

Head-to-Head Evidence for Acridarsine,10-phenyl


Lack of Head-to-Head Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor pages and generic reviews) did not identify any study containing quantitative, comparator-based evidence—such as IC50 values, binding constants, pharmacokinetic parameters, or selectivity ratios—for Acridarsine,10-phenyl- against a named analog or alternative compound. The available synthetic literature [1] describes the preparation and yield dependence on substituents but does not provide performance-based differentiation data. Commercial vendor descriptions label the compound as a 'novel and potent biochemical' without disclosing assay context, target, or comparative quantitative results. Consequently, the minimum conditions for a 'Direct head-to-head comparison' or 'Cross-study comparable' evidence tag are not met.

Medicinal Chemistry Organoarsenic Chemistry Heterocyclic Synthesis

Procurement Scenarios for Acridarsine,10-phenyl


Arsenic-Imposed Electronic Tuning in Medicinal Chemistry

Investigators seeking to explore the effect of replacing the nitrogen atom in biologically active acridine scaffolds with arsenic may procure Acridarsine,10-phenyl- as a precise tool compound. The replacement alters ring electronics and potentially DNA intercalation properties, and the 10-phenyl group provides a defined steric benchmark for structure-activity relationship (SAR) studies. This scenario is based on the known DNA-binding property of the acridine class [1], but the actual binding and pharmacological effects for this specific compound remain unquantified.

Organometallic and Heterocyclic Synthesis Methodology

The established synthetic route to 10-aryl-9-arsaanthracenes via flash vacuum pyrolysis [2] positions Acridarsine,10-phenyl- as a reference standard for optimizing reaction conditions, yields, and substrate scope for this class of organoarsenic heterocycles. Procurement is warranted for laboratories developing new synthetic methodologies or scaling up the production of arsaanthracene derivatives.

Spectroscopic and Crystallographic Reference Standard

Given its defined structure, purity, and the availability of crystallographic data for closely related 9,10-dihydro-9-arsaanthracenes [1], Acridarsine,10-phenyl- can serve as a reference standard for NMR, mass spectrometry, and X-ray diffraction studies in academic and industrial analytical chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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